molecular formula C8H15NO2 B12339680 Ethyl 1-amino-3-methylcyclobutanecarboxylate

Ethyl 1-amino-3-methylcyclobutanecarboxylate

Cat. No.: B12339680
M. Wt: 157.21 g/mol
InChI Key: SNKRJHWZAJHOCD-UHFFFAOYSA-N
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Description

Ethyl 1-amino-3-methylcyclobutanecarboxylate is an organic compound with the molecular formula C8H15NO2 It is a derivative of cyclobutane, featuring an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-amino-3-methylcyclobutanecarboxylate can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as 3-methylcyclobutanecarboxylic acid, followed by esterification and amination reactions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-3-methylcyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-amino-3-methylcyclobutanecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-amino-3-methylcyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 1-amino-3-methylcyclobutanecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-amino-2-methylcyclobutanecarboxylate
  • Ethyl 1-amino-4-methylcyclobutanecarboxylate
  • Ethyl 1-amino-3-ethylcyclobutanecarboxylate

These compounds share structural similarities but differ in the position or nature of substituents on the cyclobutane ring. The unique properties of this compound, such as its specific reactivity and interaction with biological targets, make it distinct and valuable for various applications.

Properties

IUPAC Name

ethyl 1-amino-3-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-11-7(10)8(9)4-6(2)5-8/h6H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKRJHWZAJHOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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